![molecular formula C22H26N6O4 B6461736 2-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-(3,4,5-trimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrole CAS No. 2549019-94-3](/img/structure/B6461736.png)
2-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-(3,4,5-trimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrole
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a triazolo[4,3-b]pyridazine ring, which is a type of heterocyclic compound. These types of compounds are often found in pharmaceuticals and dyes .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the triazolo[4,3-b]pyridazine ring and the attachment of the 3,4,5-trimethoxybenzoyl and octahydropyrrolo[3,4-c]pyrrole groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The triazolo[4,3-b]pyridazine ring system is a fused ring system with nitrogen atoms, which can participate in hydrogen bonding and other intermolecular interactions .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The triazolo[4,3-b]pyridazine ring might be involved in reactions with nucleophiles or electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the functional groups present, and the overall charge distribution would influence properties like solubility, melting point, and reactivity .Mechanism of Action
Target of Action
The primary targets of this compound are likely to be protein kinases , specifically the c-Met protein kinase . Protein kinases play a crucial role in cellular signaling and regulation. The c-Met kinase, in particular, is involved in cell growth, survival, and migration .
Mode of Action
The compound interacts with its targets by binding to the active site of the protein kinase, thereby inhibiting its activity . This interaction results in the disruption of the signaling pathways regulated by these kinases, leading to changes in cellular functions.
Biochemical Pathways
The inhibition of protein kinases affects multiple biochemical pathways. For instance, the inhibition of c-Met kinase can disrupt the HGF/c-Met signaling pathway , which plays a key role in cell proliferation, survival, and migration . The downstream effects of this disruption can include reduced cell growth and migration, potentially leading to the inhibition of tumor growth in the context of cancer.
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effect on protein kinases. By inhibiting these enzymes, the compound can disrupt cellular signaling pathways, leading to changes in cell behavior. For example, in the context of cancer, this could result in reduced tumor growth .
Safety and Hazards
Future Directions
properties
IUPAC Name |
[2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(3,4,5-trimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O4/c1-13-23-24-19-5-6-20(25-28(13)19)26-9-15-11-27(12-16(15)10-26)22(29)14-7-17(30-2)21(32-4)18(8-14)31-3/h5-8,15-16H,9-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIYCVWAIZPXFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C(=O)C5=CC(=C(C(=C5)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-(3,4,5-trimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrole |
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